1S/C11H16BBrO3/c1-3-4-5-16-11-9 (12 (14)15)6-8 (2)7-10 (11)13/h6-7,14-15H,3-5H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. CCCCOc1c(Br)cc(C)cc1B(O)O
.
The synthesis of 3-Bromo-2-methoxy-5-nitrophenyl benzyl ether involves a five-step linear process [, ]. The key challenge in this synthesis lies in the Baeyer-Villiger oxidation of a specific benzaldehyde intermediate. This reaction often leads to the formation of undesired benzoic acid as a major byproduct. Optimization of the reagents and reaction conditions enables the synthesis of the desired phenol intermediate in high yield (84%), ultimately leading to 3-Bromo-2-methoxy-5-nitrophenyl benzyl ether with a 33% overall yield [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7